ethyl 1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Description
Ethyl 1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a derivative of the 1,8-naphthyridine scaffold, a heterocyclic system known for its pharmacological relevance, particularly in antimicrobial and anti-inflammatory applications . This compound features:
- A 7-methyl group at position 7, which may enhance steric stability.
- An ethyl carboxylate at position 3, which can affect solubility and metabolic stability.
Below, we compare this compound with structurally and functionally related 1,8-naphthyridine derivatives.
Properties
IUPAC Name |
ethyl 1-[2-(2-chloro-4-methylanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-4-29-21(28)15-10-25(20-14(19(15)27)7-6-13(3)23-20)11-18(26)24-17-8-5-12(2)9-16(17)22/h5-10H,4,11H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCJSNAVPIGBHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=C(C=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-aminopyridine derivatives with diethyl methylenemalonate, followed by cyclization and functional group modifications . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies, such as automated reactors and in-line monitoring systems, ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: Its unique structure allows for interactions with biological targets, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of ethyl 1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison
Key structural variations among 1,8-naphthyridine derivatives include substitutions at positions 1, 3, and 7, which dictate physicochemical and biological properties:
Key Observations :
- Position 1 : The target compound’s carbamoylmethyl group introduces a bulky, polar substituent, contrasting with simpler alkyl (ethyl) or aromatic (4-fluorophenyl) groups in others. This may enhance target selectivity .
- Position 3 : Carboxylate esters (e.g., ethyl) improve membrane permeability compared to carboxylic acids, which are more polar .
Physicochemical Properties
| Property | Target Compound | Ethyl 1-ethyl-7-methyl-3-carboxylate | 7-Chloro-6-fluoro-1-(4-fluorophenyl)-3-carboxylic acid |
|---|---|---|---|
| Molecular Weight | ~423 g/mol (estimated) | 231.23 g/mol | 350.72 g/mol |
| LogP (Predicted) | ~2.8 (moderate lipophilicity) | 1.5 | 1.2 (acidic) |
| Solubility | Low (ester) | Moderate (ester) | Low (carboxylic acid) |
Note: The target compound’s higher molecular weight and LogP suggest improved bioavailability compared to carboxylic acid derivatives .
Biological Activity
Ethyl 1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a compound that belongs to the naphthyridine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a complex structure characterized by:
- Naphthyridine core : Known for various biological activities.
- Chloro and methyl substituents : These groups can influence the compound's interaction with biological targets.
Antimicrobial Activity
Naphthyridine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Mechanism : The inhibition of bacterial DNA gyrase is a common mechanism among naphthyridine derivatives, leading to disrupted DNA replication and cell death .
Antitumor Activity
There is a growing body of evidence suggesting that naphthyridine derivatives possess antitumor properties. Studies have shown that:
- In vitro studies : These compounds can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
- In vivo studies : Animal models have demonstrated reduced tumor growth when treated with similar naphthyridine compounds .
Anti-inflammatory Effects
The anti-inflammatory potential of naphthyridine derivatives has also been noted. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:
- Enzyme inhibition : Inhibition of key enzymes involved in DNA replication and repair.
- Cell cycle arrest : Inducing cell cycle arrest at specific checkpoints, leading to apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of naphthyridine derivatives found that modifications at the 2 and 7 positions significantly enhanced activity against resistant bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Study 2: Antitumor Potential
In a preclinical trial using xenograft models, treatment with a related naphthyridine derivative led to a significant reduction in tumor size compared to controls. The study highlighted the compound's ability to modulate immune responses alongside direct cytotoxic effects on tumor cells.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
